molecular formula C16H16N4O3 B3087343 6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1172933-01-5

6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B3087343
CAS RN: 1172933-01-5
M. Wt: 312.32 g/mol
InChI Key: BJJJRNGRLKYQMW-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid” is a research chemical with the CAS number 1172933-01-5 . It has a molecular weight of 312.32 and a molecular formula of C16H16N4O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a trimethylpyrazolyl group, and an isoxazolopyridine group attached to a carboxylic acid . The exact structure can be represented by the SMILES string: CC1=C(C(=NN1C)C)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.32 and a molecular formula of C16H16N4O3 . It has a complexity of 486 and a topological polar surface area of 94 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The compound is canonicalized .

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Bassyouni et al. (2012) highlights the synthesis and evaluation of various compounds including those with structures related to isoxazolopyridines. These compounds exhibited significant antioxidant and antimicrobial activities, suggesting potential applications in the development of new therapeutic agents (Bassyouni et al., 2012).

Combinatorial Chemistry

  • Research by Volochnyuk et al. (2010) describes the creation of a library of fused pyridine-4-carboxylic acids, including isoxazolopyridines, through a Combes-type reaction. This library could facilitate the discovery of new compounds with various biological activities (Volochnyuk et al., 2010).

Functionalization and Cyclization Reactions

  • The work of Yıldırım et al. (2005) explored the functionalization and cyclization reactions involving compounds structurally related to isoxazolopyridines. These reactions are crucial for the synthesis of diverse heterocyclic structures, potentially useful in drug discovery and development (Yıldırım et al., 2005).

Novel Synthesis Methods

  • A study by Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives structurally related to isoxazolopyridines. Their research contributes to the understanding of the synthesis and properties of these compounds, which may have potential applications in medicinal chemistry (Shen et al., 2012).

Antimicrobial Properties

  • Research conducted by Maqbool et al. (2014) on pyrazolopyridines, which share structural similarities with isoxazolopyridines, revealed good antibacterial properties. This suggests potential applications in developing new antimicrobial agents (Maqbool et al., 2014).

Anticancer Potential

  • Stepanenko et al. (2011) synthesized organometallic complexes containing pyrazolopyridines, which are structurally related to isoxazolopyridines, demonstrating potential as anticancer agents. This highlights the relevance of such compounds in cancer research (Stepanenko et al., 2011).

properties

IUPAC Name

6-cyclopropyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-7-12(8(2)20(3)18-7)14-13-10(16(21)22)6-11(9-4-5-9)17-15(13)23-19-14/h6,9H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJJRNGRLKYQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

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